molecular formula C30H34O7 B012701 Broussoflavonol C CAS No. 104494-29-3

Broussoflavonol C

Cat. No. B012701
M. Wt: 506.6 g/mol
InChI Key: HHTKCKAMIUFCSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Broussoflavonol C is a naturally occurring compound found in plants of the family Fabaceae. It is a type of flavonoid that has gained attention in recent years due to its potential therapeutic properties. Broussoflavonol C has been studied for its anti-inflammatory, antioxidant, and anti-cancer properties.

Scientific Research Applications

Cancer Research

Broussoflavonol C, derived from the bark of the Paper Mulberry tree (Broussonetia papyrifera), has demonstrated potent growth-inhibitory activity towards estrogen receptor (ER)-negative breast cancer cells. In vitro studies reveal its ability to inhibit growth and induce differentiation of stem-like ER-negative breast cancer cells, such as SK-BR-3, more potently than anti-estrogen treatments like tamoxifen. It has been observed to decrease levels of Human epidermal growth factor receptor-2 (HER2) and ER-α36, suggesting its potential for therapeutic application in breast cancer treatment (Guo et al., 2013), (Guo et al., 2013).

Tyrosinase Inhibition

Extracts from Broussonetia papyrifera, including Broussoflavonol C, have been identified as inhibitors of mushroom tyrosinase, an enzyme involved in melanin synthesis. These natural compounds have demonstrated inhibitory activity, suggesting potential applications in conditions related to melanin overproduction, such as hyperpigmentation (Zheng et al., 2008).

Anti-inflammatory and Insulin Sensitivity Improvement

Broussoflavonol C, specifically from Broussonetia papyrifera root bark extract, has shown potential in reducing inflammation in adipose tissue and improving insulin sensitivity. This effect is possibly mediated through the activation of AMP-activated protein kinase (AMPK). The extract has been found to inhibit pro-inflammatory responses, making it a candidate for therapeutic use in metabolic diseases like obesity and type 2 diabetes (Lee et al., 2020).

properties

CAS RN

104494-29-3

Product Name

Broussoflavonol C

Molecular Formula

C30H34O7

Molecular Weight

506.6 g/mol

IUPAC Name

2-[4,5-dihydroxy-2,3-bis(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxy-8-(2-methylbut-3-en-2-yl)chromen-4-one

InChI

InChI=1S/C30H34O7/c1-8-30(6,7)24-21(32)14-20(31)23-26(35)27(36)28(37-29(23)24)19-13-22(33)25(34)18(12-10-16(4)5)17(19)11-9-15(2)3/h8-10,13-14,31-34,36H,1,11-12H2,2-7H3

InChI Key

HHTKCKAMIUFCSO-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)C(C)(C)C=C)O)O)O)CC=C(C)C)C

Canonical SMILES

CC(=CCC1=C(C(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)C(C)(C)C=C)O)O)O)CC=C(C)C)C

Other CAS RN

104494-29-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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